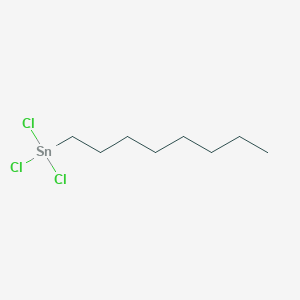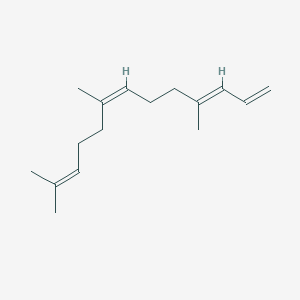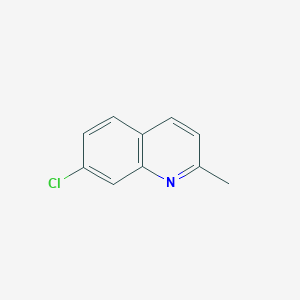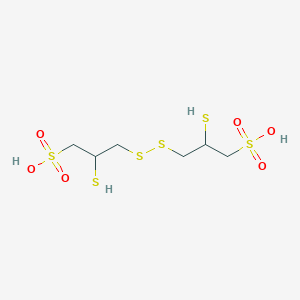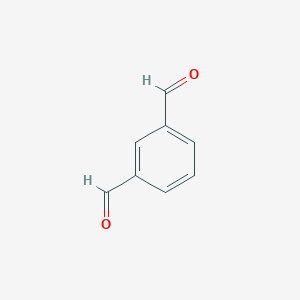![molecular formula C18H21N3O3S2 B049670 Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120165-55-1](/img/structure/B49670.png)
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. This compound is a benzothiazole derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a fluorescent probe for the detection of lysosomal pH in living cells. In addition, it has been used as a photosensitizer for the photodynamic therapy of cancer.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is not well understood. However, it has been suggested that this compound may interact with zinc ions or lysosomal pH, leading to its fluorescent properties. In addition, it may generate reactive oxygen species upon light irradiation, leading to its photosensitizing properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' are not well characterized. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to accumulate in lysosomes, suggesting its potential use as a lysosomal probe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' in lab experiments include its fluorescent and photosensitizing properties, as well as its non-toxicity at low concentrations. However, its mechanism of action is not well understood, and its use may be limited to certain applications.
Direcciones Futuras
There are several future directions for the research on Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' that can be explored. These include the characterization of its mechanism of action, the development of new synthesis methods, the optimization of its fluorescent and photosensitizing properties, and the exploration of its potential applications in biological imaging and cancer therapy.
In conclusion, Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to its potential use in biological imaging and cancer therapy.
Métodos De Síntesis
The synthesis of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been achieved using different methods. One method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with formaldehyde and para-toluenesulfonic acid in the presence of methanol. Another method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with paraformaldehyde and benzenesulfonyl chloride in the presence of triethylamine and dichloromethane.
Propiedades
Número CAS |
120165-55-1 |
|---|---|
Nombre del producto |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Fórmula molecular |
C18H21N3O3S2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
4-[[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-11(2)16(24-4)12(3)17-15(10)21-18(25-17)20-9-13-5-7-14(8-6-13)26(19,22)23/h5-8H,9H2,1-4H3,(H,20,21)(H2,19,22,23) |
Clave InChI |
WGEDHHUIAFKIBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Sinónimos |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
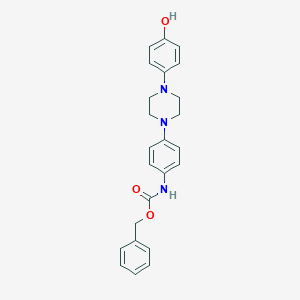
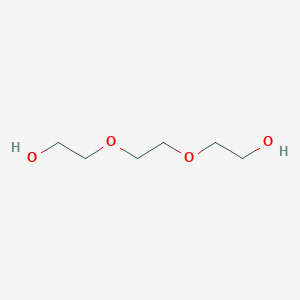
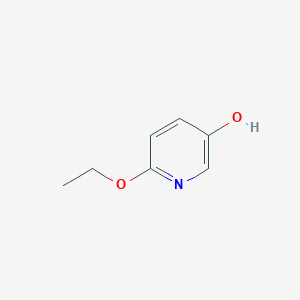
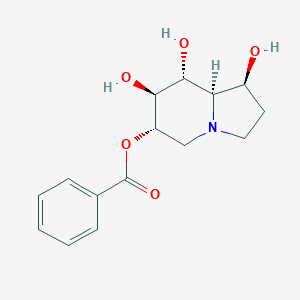

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
